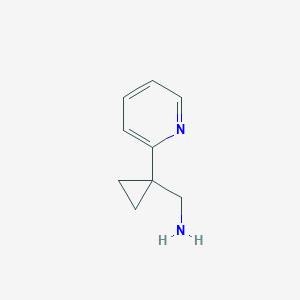

5-(3-メチルピペリジン-1-イル)-2-メチルスルホニルアニリン

概要

説明

Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and other organic compounds . Anilines, on the other hand, are a class of compounds that consist of a phenyl group attached to an amino group . They are also commonly used in the production of drugs, dyes, and plastics .

Synthesis Analysis

The synthesis of piperidine derivatives often involves cyclization, hydrogenation, and multicomponent reactions . Anilines can be synthesized through various methods, including the reduction of nitrobenzene or the ammonolysis of phenyl halides .

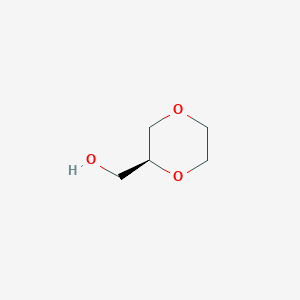

Molecular Structure Analysis

The molecular structure of piperidines consists of a six-membered ring with one nitrogen atom . Anilines have a phenyl group attached to an amino group .

Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions, including substitutions and additions . Anilines can also participate in a wide range of reactions, such as acylation and sulfonation .

Physical and Chemical Properties Analysis

The physical and chemical properties of “5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline” would depend on its specific structure. Generally, piperidines are basic in nature and have a characteristic odor . Anilines are weakly basic and can form salts with acids .

科学的研究の応用

創薬と合成

5-(3-メチルピペリジン-1-イル)-2-メチルスルホニルアニリンのようなピペリジン誘導体は、多くの医薬品に存在するため、創薬において重要な役割を担っています。それらは、様々な治療効果を持つ薬剤を合成する際の重要な中間体として役立ちます。 ピペリジン環の汎用性により、広範囲の疾患に対して潜在的な活性を有する化合物を創製することができます .

薬理学的研究

ピペリジン誘導体の薬理学的用途は広範囲にわたります。それらは、酵素、受容体、イオンチャネルなどの生体標的に作用する新しい医薬品の開発に用いられています。 この特定の化合物は、ピペリジン系治療に反応する状態の治療における有効性を調査することができます .

生物活性プロファイリング

生物学的研究では、この化合物は新規合成分子の生物活性を研究するために使用できます。 ピペリジン部分を修飾することで、研究者は生物活性の変化を評価することができ、これは新薬の発見に不可欠です .

作用機序

Target of Action

It’s worth noting that both indole and piperidine derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential interactions with cellular targets.

Biochemical Pathways

The broad-spectrum biological activities of indole derivatives suggest that they may influence a variety of biochemical pathways .

Pharmacokinetics

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

The diverse biological activities of indole derivatives suggest that they may have a wide range of potential effects .

Action Environment

The success of suzuki–miyaura cross-coupling, a common method for constructing carbon-carbon bonds in organic compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors may play a significant role in the action of compounds like 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline.

Safety and Hazards

将来の方向性

The future directions for research on “5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline” would depend on its potential applications. Given that both piperidines and anilines are widely used in the synthesis of pharmaceuticals, it’s possible that this compound could have interesting biological activities that could be explored in future studies .

特性

IUPAC Name |

5-(3-methylpiperidin-1-yl)-2-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-4-3-7-15(9-10)11-5-6-13(12(14)8-11)18(2,16)17/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEULTGNUOMOFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)

![N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride](/img/structure/B1387098.png)

![(2E)-3-{3-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387102.png)

![[2-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1387106.png)

![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)